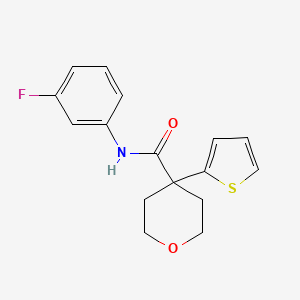
N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a useful research compound. Its molecular formula is C16H16FNO2S and its molecular weight is 305.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorinated Compounds in Drug Development
Fluorinated compounds, such as fluoroquinolones, are a critical class of antibacterial agents. These compounds have broad-spectrum activity against Gram-positive, Gram-negative, and mycobacterial organisms. Their structure enables them to overcome bacterial resistance mechanisms effectively. The fluoroquinolone ciprofloxacin, for example, is used in treating a wide range of bacterial infections and is considered a bioterrorist weapon against anthrax exposure (Adilson D da Silva et al., 2003).
Fluorinated Compounds in Medical Imaging
Fluorophores, including fluorinated compounds, play a significant role in in vivo cancer diagnosis. Their unique properties allow for real-time detection of cancer using relatively inexpensive and portable equipment. Despite the potential toxicity concerns, the low doses used in molecular imaging probes are typically much lower than the toxic doses described in the literature, making fluorophores like indocyanine green and fluorescein safe for patient administration under specific conditions (Raphael E. Alford et al., 2009).
Environmental Impact and Degradation
The environmental fate of polyfluoroalkyl chemicals is a growing concern due to their persistence and toxic profiles. Biodegradation studies, including microbial degradation, offer insights into the environmental impact and potential mitigation strategies for the accumulation of these compounds. Understanding the microbial pathways and the degradation potential of fluorinated compounds is crucial for assessing their environmental risks (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Fluorinated Compounds in Liquid Crystals
Fluorinated liquid crystals exhibit unique properties due to the fluoro substituent's influence, such as modified melting points, mesophase morphology, and physical properties like dielectric anisotropy. These characteristics make fluorinated liquid crystals valuable for applications in displays and advanced materials (M. Hird, 2007).
作用機序
将来の方向性
特性
IUPAC Name |
N-(3-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2S/c17-12-3-1-4-13(11-12)18-15(19)16(6-8-20-9-7-16)14-5-2-10-21-14/h1-5,10-11H,6-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEBCUFSPMSTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
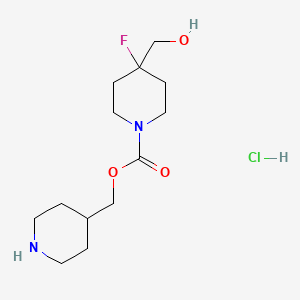
![N-(2-methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2538071.png)
![(Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538072.png)
![2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile](/img/structure/B2538073.png)
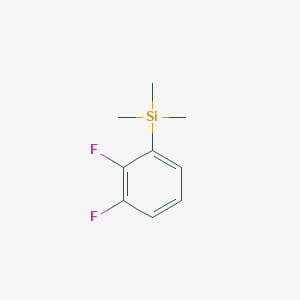
![4-[(4-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2538078.png)
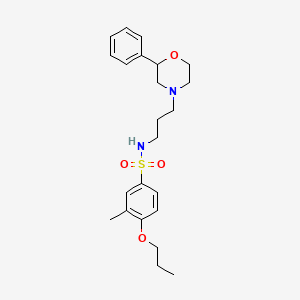
![1-(4-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2538083.png)
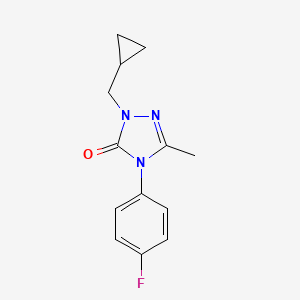
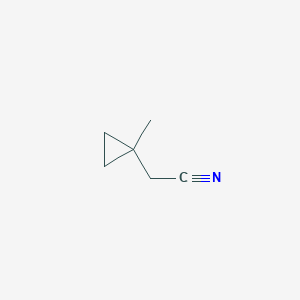
![4-[5-(4-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine](/img/structure/B2538086.png)
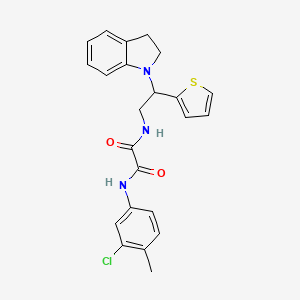
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2538091.png)
![3-[(5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID](/img/structure/B2538092.png)
